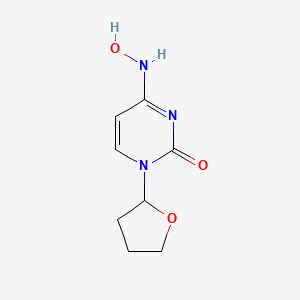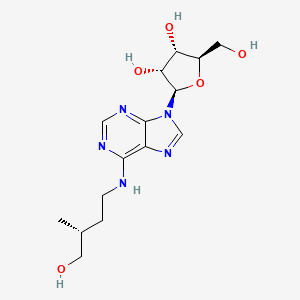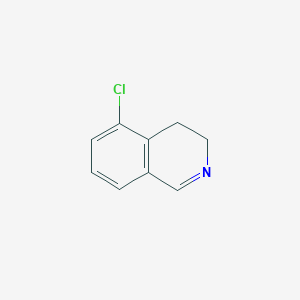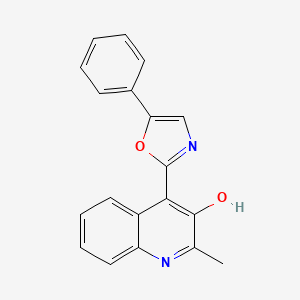
2-Methyl-4-(5-phenyl-1,3-oxazol-2(3H)-ylidene)quinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol is a heterocyclic compound with the molecular formula C19H14N2O2 and a molecular weight of 302.33 g/mol This compound is known for its unique structure, which combines a quinoline core with an oxazole ring and a phenyl group
Méthodes De Préparation
The synthesis of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of the quinoline core . Further reactions involving the introduction of the oxazole ring and the phenyl group complete the synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline or oxazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methyl-4-(5-phenyloxazol-2-yl)quinolin-3-ol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to varied properties and applications.
Oxazole derivatives: Compounds with the oxazole ring can have different biological activities and uses.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to different heterocyclic cores, influencing their chemical and biological properties.
Propriétés
Numéro CAS |
112008-63-6 |
|---|---|
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-methyl-4-(5-phenyl-1,3-oxazol-2-yl)quinolin-3-ol |
InChI |
InChI=1S/C19H14N2O2/c1-12-18(22)17(14-9-5-6-10-15(14)21-12)19-20-11-16(23-19)13-7-3-2-4-8-13/h2-11,22H,1H3 |
Clé InChI |
IUHGTISAFQQLKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1O)C3=NC=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



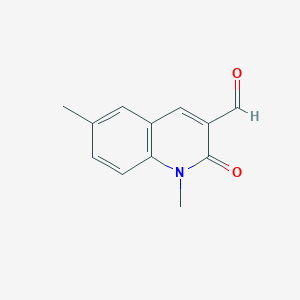
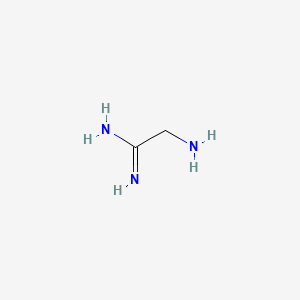
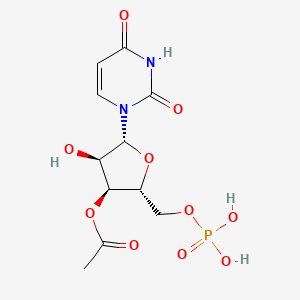
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)

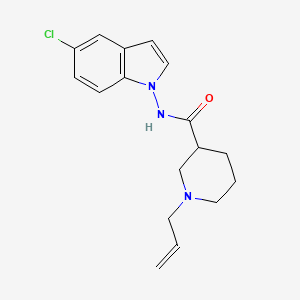
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
